The presence of a fluorine atom makes 1,2-Dichloro-4-fluoro-5-nitrobenzene a potential reactant in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by another functional group. PubChem, National Institutes of Health
The nitro group (NO2) is a common functional group in many biologically active molecules and pharmaceuticals. Research on nitroaromatic compounds explores their potential applications in various fields, including medicine and materials science. Wikipedia, Nitroaromatic compounds:
1,2-Dichloro-4-fluoro-5-nitrobenzene is an aromatic organic compound. Aromatic compounds are a class of organic molecules characterized by a ring structure with alternating single and double bonds. This specific compound possesses several functional groups: two chlorine atoms (Cl), a fluorine atom (F), and a nitro group (NO2).
Information regarding the origin and specific significance in scientific research is currently limited. However, nitroaromatic compounds, a class which 1,2-Dichloro-4-fluoro-5-nitrobenzene belongs to, have been explored for various applications in research [].
The key feature of 1,2-Dichloro-4-fluoro-5-nitrobenzene's structure is the six-membered benzene ring with alternating single and double bonds. The chlorine atoms are positioned at the 1st and 2nd carbon positions, the fluorine atom at the 4th position, and the nitro group at the 5th position. This specific arrangement of atoms can influence the molecule's reactivity and properties.
Information regarding the mechanism of action for 1,2-Dichloro-4-fluoro-5-nitrobenzene is not available in scientific literature.
Irritant